2-Fluoro-2-(pyridin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCAWGLNIPZZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that fluoropyridines, which share a similar structure, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s known that fluoropyridines can be used as potential imaging agents for various biological applications .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving the bioavailability of the compound .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biological Activity
2-Fluoro-2-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The primary biological target of this compound is the κ-opioid receptor (KOR) . The compound acts as a KOR antagonist , which means it blocks the receptor's activation by endogenous opioids such as dynorphins. This antagonistic action modulates various physiological responses, including pain perception, stress responses, and mood regulation.
This compound exhibits several notable biochemical properties:
- Binding Affinity : The fluorine atom enhances binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cellular Effects : this compound influences cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It can also alter gene expression profiles by interacting with transcription factors.
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
- High Doses : Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity due to tissue accumulation and disruption of cellular homeostasis.
Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in water-soluble metabolites that can be excreted from the body. Additionally, it influences metabolic flux by altering key metabolic enzyme activities.
Study 1: KOR Antagonism
A study investigating the effects of this compound on KORs demonstrated that its antagonistic properties could effectively reduce stress-induced behaviors in animal models. The study noted significant changes in pain response metrics when compared to control groups treated with a KOR agonist.
Study 2: Enzyme Interaction
Research examining the interaction between this compound and cytochrome P450 enzymes showed that it inhibits specific enzymatic activities crucial for drug metabolism. The formation of stable complexes between the compound and these enzymes was observed, leading to reduced metabolic rates for certain substrates .
Comparative Biological Activity Table
Scientific Research Applications
Chemistry
In organic chemistry, 2-Fluoro-2-(pyridin-2-yl)propan-1-amine is utilized as a reagent for synthesizing various complex molecules. Its unique structure allows it to participate in nucleophilic substitutions and other organic reactions, making it a valuable building block in synthetic chemistry.
Biology
This compound has shown potential in biochemical assays and studies involving enzyme inhibition. For instance:
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development targeting metabolic disorders .
Medicine
The compound is being explored for its therapeutic properties, particularly in:
- Anticancer Research: Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Case Study 1: Anticancer Activity
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant cell shrinkage and nuclear condensation, indicative of apoptosis. The use of propidium iodide (PI) and DAPI staining confirmed the induction of cell death through these mechanisms.
Case Study 2: Enzyme Modulation
Another investigation highlighted the compound's ability to inhibit specific enzymes at low micromolar concentrations. This property suggests its potential as a lead compound for drug development aimed at treating diseases related to enzyme dysregulation .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Halogenation is a common strategy to modulate bioactivity. Key analogues include:
Key Observations :
- Halogen size (Cl, Br vs. F) impacts lipophilicity and steric bulk. Fluorine’s small size and electronegativity may reduce off-target interactions compared to larger halogens .
- Dimethylamine groups in Dexchlorpheniramine and Brompheniramine enhance H1 receptor binding, whereas the primary amine in the target compound may alter pharmacokinetics .
Pyridin-2-yl Propanamine Derivatives with Different Substituents
Compounds with pyridin-2-yl propanamine backbones but varying substituents include:
Key Observations :
- OCM-33 and OCM-34 incorporate bulky trifluoromethyl/polyfluoroaryl groups, which likely enhance target selectivity or metabolic resistance compared to the simpler fluorine substitution in the target compound .
- High HPLC purity (>95%) in OCM analogues underscores the importance of purity in bioactive molecules .
Positional Isomers and Steric Considerations
Positional isomerism and steric effects significantly influence molecular interactions:
Key Observations :
- The primary amine in the target compound may increase solubility compared to tertiary amines like 2-(pyridin-2-yl)propan-2-amine .
- Steric hindrance from dimethyl groups in compounds like (S)-2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine () could reduce binding efficiency compared to the less hindered target structure .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Lower molecular weight and simpler structure of the target compound may facilitate blood-brain barrier penetration compared to bulkier antihistamines .
- The fluorine atom’s electron-withdrawing effect could enhance stability against oxidative metabolism, a feature exploited in fluorinated drugs like Betamethasone .
Preparation Methods
General Synthetic Strategy Overview
The target molecule contains three key structural features:
- A pyridin-2-yl substituent,
- A fluorine atom at the 2-position of a propan-1-amine backbone,
- A primary amine functional group.
Synthesis typically involves:
- Formation of the pyridin-2-yl-substituted carbon skeleton,
- Introduction of the fluorine atom at the alpha position,
- Installation or preservation of the amine group.
Preparation of Pyridin-2-ylpropan-1-amine Precursors
The synthesis of pyridin-2-ylpropan-1-amine derivatives, such as 3-(pyridin-2-yl)propan-1-amine, is well-documented and serves as a key starting point.
Typical Method: Nucleophilic Substitution
- React 2-bromopyridine with 3-aminopropylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide.
- Heat the mixture to facilitate nucleophilic substitution, yielding the pyridin-2-ylpropan-1-amine framework.
- Industrial methods may use continuous flow reactors and catalysts to improve yield and scalability.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-bromopyridine, 3-aminopropylamine, K2CO3, DMF, heat | Formation of 3-(pyridin-2-yl)propan-1-amine |
Amination and Protection Strategies
Because the amine group is reactive and may interfere with fluorination, protection-deprotection strategies are often employed:
- Protect the amine as a carbamate (e.g., Boc or Cbz protection).
- Perform fluorination on the protected intermediate.
- Deprotect under mild acidic or hydrogenolytic conditions to yield the free amine.
Representative Synthetic Route Proposal
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation | 2-bromopyridine + protected aminopropane, K2CO3, DMF, heat | Forms pyridin-2-ylpropan-1-amine backbone with protected amine |
| 2 | Fluorination | NFSI or Selectfluor, suitable solvent, 0-25 °C | Introduces fluorine at alpha carbon |
| 3 | Deprotection | Acidic or hydrogenolytic conditions | Frees the primary amine group |
| 4 | Purification | Chromatography (silica gel or HPLC) | Ensures >95% purity |
Analytical and Purification Techniques
- Purification: Flash chromatography using silica gel with gradients of ethyl acetate and pentane; preparative HPLC for final purification.
- Characterization: ^1H and ^13C NMR for structural confirmation, especially to assign pyridyl and aliphatic protons; High-resolution mass spectrometry (HRMS) to confirm molecular weight and fluorine incorporation.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Reagents/Conditions | Yield & Purity Notes |
|---|---|---|---|
| Pyridin-2-ylpropan-1-amine synthesis | Nucleophilic substitution | 2-bromopyridine, 3-aminopropylamine, K2CO3, DMF, heat | Moderate to good yields (30-70%) |
| Alpha-fluorination | Electrophilic fluorination | NFSI, Selectfluor, mild temperature | Selective fluorination, moderate yields |
| Alpha-fluorination | Halogen exchange | 2-halo intermediate, KF or CsF, polar aprotic solvent | Efficient fluorine incorporation |
| Amino protection/deprotection | Boc/Cbz protection and acidic deprotection | Standard protecting group chemistry | Protects amine during fluorination |
| Purification | Flash chromatography, HPLC | Silica gel, EtOAc/pentane gradient, prep-HPLC | >95% purity achievable |
Research Findings and Notes
- The synthesis of related pyridin-2-yl amines is well-established and adaptable for fluorinated analogs.
- Fluorination at the alpha position adjacent to amines is challenging due to potential side reactions but manageable with controlled reagents and protection strategies.
- Industrial scale-up may benefit from continuous flow fluorination techniques to improve safety and yield.
- Characterization by NMR and HRMS is critical to confirm regioselectivity and purity.
- No direct literature for 2-fluoro-2-(pyridin-2-yl)propan-1-amine was found, but the above methods are consistent with synthetic organic chemistry principles and related compound preparations.
Q & A
Basic Research Question
- 1H/13C NMR :
- Pyridinyl protons appear as doublets at δ 8.3–8.5 ppm (J = 4–6 Hz).
- Fluorine-coupled protons (CH2F) show splitting into quartets (δ 4.2–4.5 ppm, J = 48 Hz) .
- 19F NMR: Single peak at δ -120 to -125 ppm confirms CF group integrity.
- FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyridine), and 1100 cm⁻¹ (C-F) .
How does the fluorine substituent affect the compound’s reactivity and interactions in biological systems?
Advanced Research Question
The fluorine atom:
- Enhances metabolic stability : Reduces oxidation by cytochrome P450 enzymes due to electronegativity and C-F bond strength.
- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Influences binding affinity : Fluorine’s steric and electronic effects alter hydrogen bonding with targets (e.g., kinases or GPCRs), as shown in docking studies with GSK-3β .
What strategies mitigate degradation of this compound under various storage conditions?
Basic Research Question
- Storage : Lyophilized samples in amber vials under argon at -20°C prevent photolytic and oxidative degradation.
- Buffers : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to stabilize aqueous solutions for ≤72 hours .
- Additives : Antioxidants (e.g., 0.01% BHT) inhibit radical-mediated decomposition in organic solvents .
How do computational models predict the compound’s binding affinity, and what validation methods are used?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulates interactions with targets like GSK-3β, using PyMOL for visualization. Fluorine’s electronegativity is parameterized in force fields (e.g., CHARMM) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Validation involves: - SPR/Biacore : Measures binding kinetics (ka/kd) to confirm computational predictions .
- X-ray crystallography : Resolves fluorine’s position in co-crystal structures (e.g., with kinase domains) .
How can researchers address contradictory data in biological assays involving this compound?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
